[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone
Description
[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a hydroxypropan-2-yl group and a trifluorophenyl methanone moiety
Properties
IUPAC Name |
[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-14(2,20)10-4-3-7-18(10)13(19)8-5-6-9(15)12(17)11(8)16/h5-6,10,20H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFHSOJFZNQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)C2=C(C(=C(C=C2)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Hydroxypropan-2-yl Group: This step involves the alkylation of the pyrrolidine ring with 2-chloropropan-2-ol in the presence of a base like potassium carbonate.
Attachment of the Trifluorophenyl Methanone Moiety: The final step includes the acylation of the substituted pyrrolidine with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the trifluorophenyl methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, while the trifluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,4-difluorophenyl)methanone
- [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3-difluorophenyl)methanone
- [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trichlorophenyl)methanone
Uniqueness
Compared to its analogs, [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone is unique due to the presence of three fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s electronic properties, metabolic stability, and overall biological activity, making it a distinct and valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
